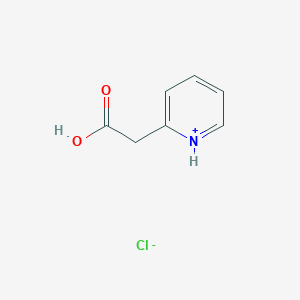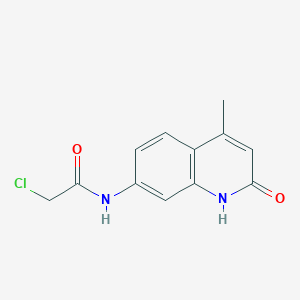
2-chloro-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)acetamide
Übersicht
Beschreibung
The compound belongs to a class of chemicals known for their potential in therapeutic applications and scientific research. While direct studies on this compound may be limited, related research on quinoline derivatives has demonstrated their importance in medicinal chemistry due to their wide range of biological activities.
Synthesis Analysis
The synthesis of related quinoline derivatives often involves multi-step chemical reactions, including cyclization, substitution, and amidation processes. These methods aim to introduce specific functional groups that confer desired chemical properties and biological activities. For instance, a novel series of quinoline derivatives synthesized for antimicrobial and anticancer activities involved nucleophilic substitution and Steglich esterification reactions (Ramírez et al., 2020; Mehta et al., 2019).
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by spectroscopic and crystallographic analyses, including IR, NMR, and X-ray diffraction techniques. These analyses provide detailed insights into the molecular geometry, electronic structure, and intermolecular interactions, which are crucial for understanding the compound's chemical behavior and biological activity (Li et al., 2007).
Chemical Reactions and Properties
Quinoline derivatives undergo various chemical reactions, including cyclization, substitution, and conjugation, which are essential for modifying their chemical structure and enhancing their biological efficacy. These reactions are influenced by the compound's functional groups and the reaction conditions (Sirakanyan et al., 2015).
Physical Properties Analysis
The physical properties of quinoline derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. These properties are crucial for the compound's application in different scientific and therapeutic contexts. The detailed characterization of these properties is typically achieved through thermal and solubility analyses (Becerra et al., 2023).
Chemical Properties Analysis
The chemical properties, including reactivity, acidity/basicity, and redox potential, are pivotal for the compound's interaction with biological targets. These properties are influenced by the electron distribution within the molecule and can be studied through various spectroscopic and computational methods (El-Azab et al., 2016).
Wissenschaftliche Forschungsanwendungen
Antiviral and Antiapoptotic Effects : A derivative of this compound showed significant antiviral and antiapoptotic effects in patients with Japanese encephalitis, reducing viral load and increasing survival (Ghosh et al., 2008).
Analgesic and Anti-inflammatory Properties : Synthesized quinazolinyl acetamides, which are related to this compound, exhibited potent analgesic and anti-inflammatory properties, indicating potential use in pain and inflammation management (Alagarsamy et al., 2015).
Synthesis of Related Compounds : Various studies have focused on synthesizing related compounds with high yield and purity, demonstrating the importance of this compound in chemical synthesis (Wenpeng et al., 2014).
Anticancer and Antimicrobial Activity : Some derivatives of this compound have shown significant antimicrobial activity, and others have indicated potential anticancer activity, aiding in the rational design of new anticancer molecules (Mehta et al., 2019).
Antihistaminic Potential : Certain acetamides related to this compound have shown potential as H1-antihistaminics, highlighting their relevance in allergy treatment (Rao & Reddy, 1994).
Antimalarial Activity : Compounds related to 2-chloro-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)acetamide have exhibited promising antimalarial activity, indicating potential for further exploration in malaria treatment (Ramírez et al., 2020).
Hemostatic Activity : Related compounds have also shown hemostatic activity in vitro, suggesting potential use as anticoagulants (Zubkov et al., 2010).
Imaging in Ischemic Brain Tissue : Derivatives of this compound have been explored for imaging ischemic brain tissue, which could aid in the diagnosis of conditions like stroke (Yui et al., 2010).
Eigenschaften
IUPAC Name |
2-chloro-N-(4-methyl-2-oxo-1H-quinolin-7-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c1-7-4-11(16)15-10-5-8(2-3-9(7)10)14-12(17)6-13/h2-5H,6H2,1H3,(H,14,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USRUAYVEQRYSTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=C1C=CC(=C2)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50443165 | |
| Record name | 2-Chloro-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50443165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)acetamide | |
CAS RN |
183613-11-8 | |
| Record name | 2-Chloro-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50443165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



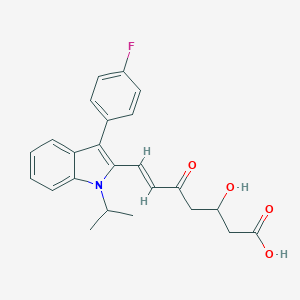
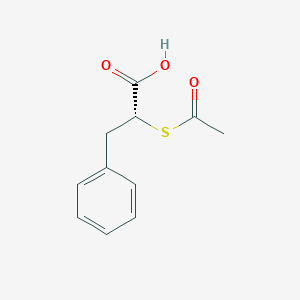

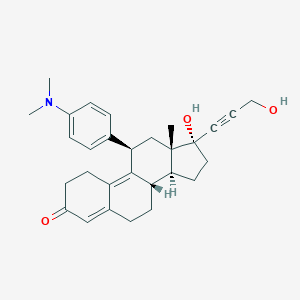

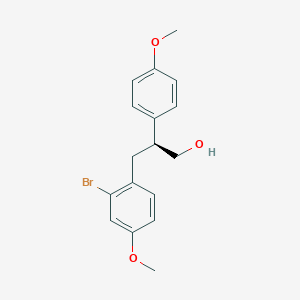
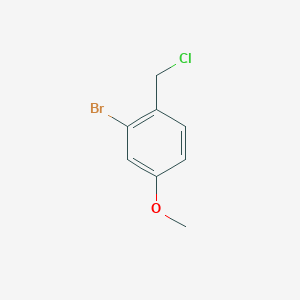
![p-[2-[(5-Chloro-2-methoxybenzoyl)amino]ethyl]benzenesulfonic Acid](/img/structure/B24310.png)
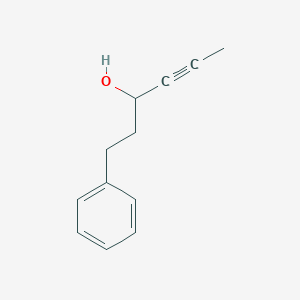
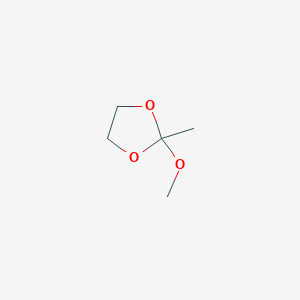

![[4R-[3(2(S*),5(R*),4R]]-3-[2-[1-[3-[Bis(phenylmethyl)amino]phenyl]propyl]-5-hydroxy-1,3-dioxo-5-(2-phenylethyl)-6-octynyl]-4-phenyl-2-oxazolidinone](/img/structure/B24329.png)

